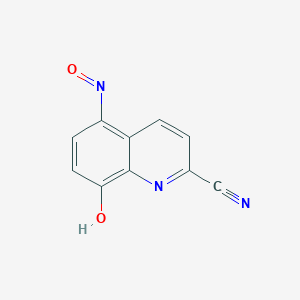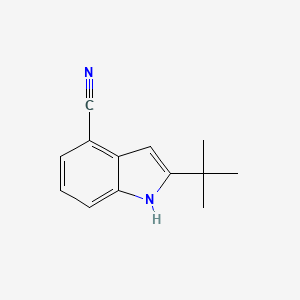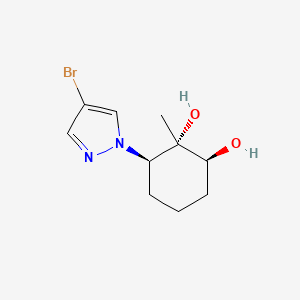
Benzenethiol, 2-amino-3-ethoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-ethoxybenzenethiol hydrochloride is an organic compound with the molecular formula C8H11NOS·HCl. This compound is a derivative of benzenethiol, featuring an amino group at the second position and an ethoxy group at the third position. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-ethoxybenzenethiol hydrochloride typically involves the reaction of 2-amino-3-ethoxybenzenethiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
[ \text{C8H11NOS} + \text{HCl} \rightarrow \text{C8H11NOS·HCl} ]
Industrial Production Methods
In industrial settings, the production of 2-amino-3-ethoxybenzenethiol hydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-ethoxybenzenethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
2-Amino-3-ethoxybenzenethiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-3-ethoxybenzenethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The ethoxy group may affect the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzenethiol: Lacks the ethoxy group, leading to different chemical properties and reactivity.
3-Ethoxybenzenethiol: Lacks the amino group, affecting its biological activity and applications.
2-Amino-4-ethoxybenzenethiol: The position of the ethoxy group is different, resulting in distinct chemical behavior.
Uniqueness
2-Amino-3-ethoxybenzenethiol hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the amino, ethoxy, and thiol groups allows for versatile reactivity and a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
89808-02-6 |
|---|---|
Formule moléculaire |
C8H12ClNOS |
Poids moléculaire |
205.71 g/mol |
Nom IUPAC |
2-amino-3-ethoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-10-6-4-3-5-7(11)8(6)9;/h3-5,11H,2,9H2,1H3;1H |
Clé InChI |
TZIUJVRNEHPRQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)S)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
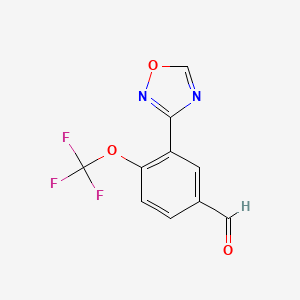

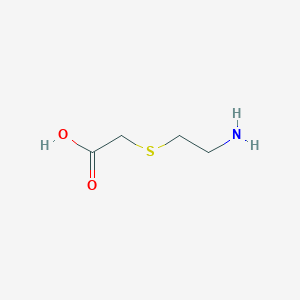

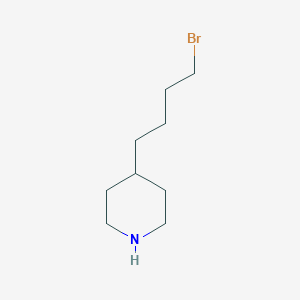
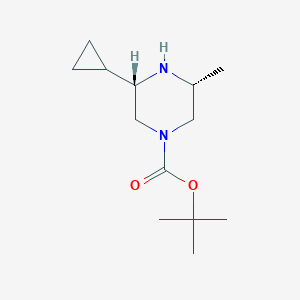
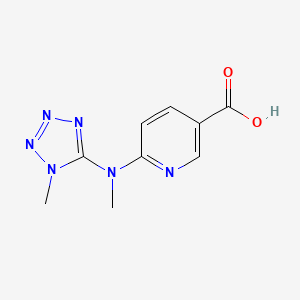
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
